molecular formula C11H11ClN4O2S B2945048 2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2176070-18-9

2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2945048
CAS No.: 2176070-18-9
M. Wt: 298.75
InChI Key: PECWAWOERPQPJA-UHFFFAOYSA-N
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Description

2-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a heterocyclic compound featuring a 2H-1,2,3-triazole moiety linked to an azetidine ring sulfonylated at the 2-chlorophenyl group. This structure combines a sulfonamide group, a nitrogen-rich triazole ring, and a strained azetidine cycle, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-13-5-6-14-16/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECWAWOERPQPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

    Sulfonylation: The azetidine ring is then sulfonylated using 2-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonyl azetidine intermediate.

    Triazole Formation: The final step involves the formation of the triazole ring through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for anti-inflammatory properties, potentially useful in treating conditions like arthritis.

Mechanism of Action

The mechanism of action of 2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Triazole Substitution : The target compound’s 2H-1,2,3-triazole (N-2 substitution) contrasts with N-1-substituted analogs (e.g., 1H-1,2,3-triazoles in ). N-2 substitution often enhances metabolic stability due to reduced susceptibility to enzymatic degradation .
  • Azetidine Ring: The azetidine moiety in the target compound introduces conformational rigidity, which may improve selectivity compared to non-cyclic analogs .

Key Observations :

  • Anticancer vs. In contrast, Prothioconazole and N-1/N-2 alkylated triazoles demonstrate antifungal efficacy via CYP51 inhibition, highlighting the role of triazole isomerism (1,2,3- vs. 1,2,4-triazole) in target specificity .

Physicochemical and Mechanistic Insights

  • Stereochemical Influence : The azetidine ring’s constrained geometry may reduce off-target effects compared to flexible alkyl chains in related compounds (e.g., ’s dichlorophenyl derivatives) .
  • Synthetic Challenges : Regioselective synthesis of N-2-substituted triazoles (as in the target compound) is more challenging than N-1 analogs, requiring optimized conditions (e.g., microwave activation in ) .

Biological Activity

The compound 2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole has attracted significant attention in medicinal chemistry due to its unique structural features, which combine an azetidine ring with a triazole moiety. This combination is known to enhance biological activity, making it a subject of various studies focused on its potential therapeutic applications, particularly in antimicrobial and antiplasmodial activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H12ClN5O2S\text{C}_{13}\text{H}_{12}\text{ClN}_5\text{O}_2\text{S}

This structure features a chlorophenyl group, a sulfonyl linkage, and a triazole ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism by binding to their active sites.
  • Receptor Modulation: It may alter the function of receptors involved in cellular signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related triazole compounds. For instance, compounds similar to this compound have shown promising results against various bacterial strains:

CompoundTarget BacteriaActivity
10aStaphylococcus aureusModerate
10cEscherichia coliStrong
10ePseudomonas aeruginosaWeak

These findings suggest that modifications in the structure can lead to varying degrees of antibacterial effectiveness .

Antiplasmodial Activity

The antiplasmodial activity against Plasmodium falciparum has also been explored. Compounds with similar structural features demonstrated notable efficacy:

CompoundIC50 (µM)Activity Level
10b5.3Highly Active
12c15.0Moderately Active
14e25.0Weakly Active

This indicates that the presence of the triazole ring is crucial for antimalarial activity .

Case Studies

A notable case study involved the synthesis and evaluation of several triazole derivatives for their antimicrobial and antiplasmodial properties. These studies utilized copper-catalyzed click chemistry to create a library of compounds that were screened for biological activity. The most promising candidates exhibited potent activity against both bacterial strains and malaria parasites while maintaining low cytotoxicity against human cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole, and how can regioselectivity be controlled?

  • Methodology : A two-step approach is recommended:

Azetidine sulfonylation : React 2-chlorobenzenesulfonyl chloride with an azetidine derivative (e.g., 3-aminoazetidine) in the presence of a base like triethylamine to form the sulfonylated intermediate.

Triazole cyclization : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a propargyl-substituted azetidine intermediate and an azide precursor. For regioselectivity, optimize reaction temperature (25–60°C) and catalyst loading (e.g., 5–10 mol% CuI) to favor 1,4-disubstituted triazole formation .

  • Key Considerations : Monitor reaction progress via HPLC or TLC to minimize side products like 1,5-regioisomers.

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

  • Methodology :

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data.

Refinement : Employ SHELXL (part of the SHELX suite) for small-molecule refinement. The program’s robust handling of twinned data and high-resolution parameters makes it suitable for azetidine-triazole systems with potential disorder in the sulfonyl group .

  • Validation : Cross-validate the refined structure using Mercury (CCDC) to analyze intermolecular interactions (e.g., π-stacking in triazole rings).

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data (e.g., NMR vs. X-ray) for the azetidine-triazole core?

  • Methodology :

Dynamic NMR : Perform variable-temperature NMR to detect conformational flexibility (e.g., ring puckering in azetidine) that may cause signal splitting at lower temperatures.

DFT Calculations : Use Gaussian or ORCA to model the compound’s lowest-energy conformers and compare simulated NMR chemical shifts with experimental data. Discrepancies often arise from solvent effects or crystal packing forces not accounted for in simulations .

  • Case Study : highlights similar challenges in triazole-thione derivatives, where sulfur-mediated torsional strain caused deviations between computed and observed structures.

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution at the sulfonyl group?

  • Methodology :

Reactivity Screening : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electrophilic hotspots.

Mechanistic Insights : Use transition-state modeling (e.g., NEB method) to evaluate activation barriers for sulfonyl group substitution. For example, SN2 reactions at the sulfur center may be sterically hindered by the adjacent 2-chlorophenyl group .

  • Experimental Validation : Compare computational predictions with experimental substitution rates using nucleophiles (e.g., amines, thiols) under controlled conditions.

Q. What are the challenges in analyzing metabolic stability of this compound in vitro, and how can they be mitigated?

  • Methodology :

LC-MS/MS Setup : Use human liver microsomes (HLMs) with NADPH cofactor and monitor degradation over 60 minutes.

Data Interpretation : Address false positives from non-enzymatic hydrolysis of the triazole ring by including control samples without NADPH.

Structural Modifications : Introduce deuterium at labile positions (e.g., azetidine C-H bonds) to slow oxidative metabolism, as demonstrated in for triazole-carboxamide analogs.

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